REACTION_CXSMILES
|
N[C:2]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)=[CH:3][C:4]#[N:5].Cl.C[OH:13]>>[O:13]=[C:2]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)[CH2:3][C:4]#[N:5]
|
Name
|
β-amino-3-thiopheneacrylonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=CC#N)C1=CSC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated in vacuo to a residue which
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in 35 ml
|
Type
|
ADDITION
|
Details
|
of hot methanol and treated with charcoal
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
petroleum ether is added
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 35 ml
|
Type
|
FILTRATION
|
Details
|
of hot isopropanol and isoluble material filtered
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is cooled
|
Type
|
CUSTOM
|
Details
|
the solid is collected
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |